molecular formula C12H13N B13449108 Methyl-1-naphthalenemethylamine-d3

Methyl-1-naphthalenemethylamine-d3

Cat. No.: B13449108
M. Wt: 174.26 g/mol
InChI Key: MQRIUFVBEVFILS-FIBGUPNXSA-N
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Description

Methyl-1-naphthalenemethylamine-d3 is a deuterated derivative of Methyl-1-naphthalenemethylamine. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C12H13D3N, and it is primarily used in scientific research to study various biochemical and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-1-naphthalenemethylamine-d3 typically involves the reaction of 1-chloromethylnaphthalene with N-methylformamide in the presence of a strong base such as sodium hydride. The reaction is carried out in a solvent like N,N-dimethylformamide. The intermediate formamide derivative is then hydrolyzed under acidic or basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, often involving the use of phase transfer catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl-1-naphthalenemethylamine-d3 undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthaldehyde derivatives.

    Reduction: Reduction reactions can convert it into naphthalenemethylamine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methylamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include naphthaldehyde derivatives, reduced naphthalenemethylamine compounds, and substituted naphthalenemethylamine derivatives .

Scientific Research Applications

Methyl-1-naphthalenemethylamine-d3 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Methyl-1-naphthalenemethylamine-d3 involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for various enzymes, facilitating the study of enzyme kinetics and reaction mechanisms. The deuterium atoms in the compound provide insights into isotope effects and reaction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-1-naphthalenemethylamine-d3 is unique due to the presence of deuterium atoms, which makes it particularly valuable in studies involving isotope effects. This property allows researchers to gain deeper insights into reaction mechanisms and molecular interactions that are not possible with non-deuterated analogs .

Properties

Molecular Formula

C12H13N

Molecular Weight

174.26 g/mol

IUPAC Name

1,1,1-trideuterio-N-(naphthalen-1-ylmethyl)methanamine

InChI

InChI=1S/C12H13N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9H2,1H3/i1D3

InChI Key

MQRIUFVBEVFILS-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCC1=CC=CC2=CC=CC=C21

Canonical SMILES

CNCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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